molecular formula C12H11F3N4O B12480796 3-[2-amino-6-(trifluoromethyl)pyrimidin-4-yl]-4,6-dimethyl-1H-pyridin-2-one

3-[2-amino-6-(trifluoromethyl)pyrimidin-4-yl]-4,6-dimethyl-1H-pyridin-2-one

Cat. No.: B12480796
M. Wt: 284.24 g/mol
InChI Key: DFAQHUQJXXCDFW-UHFFFAOYSA-N
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Description

3-[2-amino-6-(trifluoromethyl)pyrimidin-4-yl]-4,6-dimethyl-1H-pyridin-2-one is a heterocyclic compound that contains both pyrimidine and pyridinone moieties. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and material science. The presence of the trifluoromethyl group enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-amino-6-(trifluoromethyl)pyrimidin-4-yl]-4,6-dimethyl-1H-pyridin-2-one typically involves multi-step reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as 2,4,6-trimethylpyridine, the trifluoromethyl group is introduced via a nucleophilic substitution reaction.

    Cyclization: The final step involves cyclization to form the pyridinone ring, which can be facilitated by using a strong acid or base under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[2-amino-6-(trifluoromethyl)pyrimidin-4-yl]-4,6-dimethyl-1H-pyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[2-amino-6-(trifluoromethyl)pyrimidin-4-yl]-4,6-dimethyl-1H-pyridin-2-one involves its interaction with specific molecular targets:

Properties

Molecular Formula

C12H11F3N4O

Molecular Weight

284.24 g/mol

IUPAC Name

3-[2-amino-6-(trifluoromethyl)pyrimidin-4-yl]-4,6-dimethyl-1H-pyridin-2-one

InChI

InChI=1S/C12H11F3N4O/c1-5-3-6(2)17-10(20)9(5)7-4-8(12(13,14)15)19-11(16)18-7/h3-4H,1-2H3,(H,17,20)(H2,16,18,19)

InChI Key

DFAQHUQJXXCDFW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1)C2=CC(=NC(=N2)N)C(F)(F)F)C

Origin of Product

United States

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